molecular formula C18H25O4- B565961 Phthalic Acid 8-Methylnonyl Ester CAS No. 69725-01-5

Phthalic Acid 8-Methylnonyl Ester

Cat. No.: B565961
CAS No.: 69725-01-5
M. Wt: 305.394
InChI Key: ZICLWBMRDQUIDO-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

Systematic Nomenclature

  • IUPAC Name : Bis(8-methylnonyl) benzene-1,2-dicarboxylate.
  • CAS Registry Numbers :
    • 89-16-7 (primary)
    • 26761-40-0 (alternative)

Synonyms

  • Diisodecyl phthalate (DIDP)
  • 1,2-Benzenedicarboxylic acid bis(8-methylnonyl) ester
  • Phthalic acid bis(8-methylnonyl) ester

Molecular Formula and Weight

Property Value
Molecular formula C28H46O4
Molecular weight 446.66 g/mol

Structural Representation
The compound consists of a phthalic acid backbone esterified with two 8-methylnonyl groups. The alkyl chains are branched, with a methyl substituent at the eighth carbon of the nonyl chain.

Structural Characteristics and Isomeric Variations

Core Structural Features

  • Aromatic Core : A benzene ring with two carboxylate groups at the 1,2-positions.
  • Ester Linkages : Two ester bonds connecting the benzene ring to the 8-methylnonyl groups.
  • Branched Alkyl Chains : The 8-methylnonyl substituents exhibit a branched configuration, contributing to the compound’s low volatility and high thermal stability.

Isomeric Complexity

  • Positional Isomerism : Variations in the methyl group position on the nonyl chain (e.g., 7-methylnonyl vs. 8-methylnonyl) may lead to distinct physical properties.
  • Stereoisomerism : The presence of chiral centers in the branched alkyl chains introduces potential stereoisomers, though commercial preparations are typically racemic mixtures.

Conformational Flexibility

  • The ester groups enable rotational freedom, allowing the molecule to adopt multiple conformations in polymer matrices.
  • The branched alkyl chains reduce crystallinity, enhancing compatibility with polyvinyl chloride (PVC).

Historical Development as a Plasticizer Additive

Emergence in the Plasticizer Industry

  • 1950s–1960s : DIDP was developed as part of efforts to create phthalates with improved thermal stability and reduced migration compared to lower-molecular-weight analogs like di(2-ethylhexyl) phthalate (DEHP).
  • 1970s–1980s : Gained prominence in automotive and construction industries due to its compatibility with PVC and resistance to extraction by oils.

Technological Advancements

  • Synthesis Methods : Produced via esterification of phthalic anhydride with 8-methylnonanol in the presence of acid catalysts.
  • Industrial Scale-Up : Advances in continuous reactor systems enabled cost-effective production, with global output exceeding 500,000 metric tons annually by the 1990s.

Regulatory and Market Shifts

  • 2000s–Present : Regulatory scrutiny of DEHP in toys and medical devices led to increased adoption of DIDP as a substitute.
  • Performance Advantages :
    • Lower volatility at high temperatures.
    • Enhanced resistance to hydrolysis and UV degradation.

Tables

Table 1: Key Physicochemical Properties

Property Value Source
Density 0.960 g/mL
Boiling point 254°C
Melting point -50°C
Refractive index 1.477–1.481

Table 2: Industrial Applications

Application Function Source
PVC flooring Flexibility enhancer
Automotive cables Thermal stabilizer
Synthetic leather Softening agent

Properties

IUPAC Name

2-(8-methylnonoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICLWBMRDQUIDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60790334
Record name 2-{[(8-Methylnonyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69725-01-5, 400764-69-4
Record name 2-{[(8-Methylnonyl)oxy]carbonyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60790334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, 1-isodecyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalic Acid 8-Methylnonyl Ester typically involves the esterification of benzoic acid with 8-methylnonanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phthalic Acid 8-Methylnonyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Phthalic Acid 8-Methylnonyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phthalic Acid 8-Methylnonyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalate esters share a common phthalic acid backbone but differ in ester substituents, which critically influence their physicochemical properties, environmental persistence, and biological effects. Below is a comparative analysis of Phthalic Acid 8-Methylnonyl Ester and key analogs:

Table 1: Structural and Functional Comparison of Phthalate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Sources/Applications Notable Properties
This compound C22H34O4 362.5 Marine bacteria, medicinal plants Branched alkyl chain; moderate hydrophobicity
Bis(2-ethylhexyl) phthalate (DEHP) C24H38O4 390.6 Plasticizers, PVC products High environmental persistence; endocrine disruptor
Dibutyl phthalate (DBP) C16H22O4 278.3 Cosmetics, adhesives Short-chain; high volatility; reproductive toxicity
Diethyl phthalate (DEP) C12H14O4 222.2 Fragrances, coatings Low molecular weight; rapid biodegradation
Phthalic acid, dodecyl nonyl ester C29H48O4 476.7 Archaeal crude extracts Long-chain; high hydrophobicity; environmental persistence

Key Findings from Comparative Studies

Structural Influence on Biodegradability: Branching vs. Linearity: The branched 8-methylnonyl chain in this compound may reduce its biodegradability compared to linear esters like DEP or DBP. Steric hindrance from branching limits microbial enzyme access, as shown in QSAR models . Chain Length: Longer alkyl chains (e.g., dodecyl nonyl ester) increase hydrophobicity and persistence in sediments, whereas shorter chains (e.g., DEP) degrade faster .

Bioactivity and Toxicity: Reproductive Effects: Structurally similar phthalates like butyl benzyl phthalate exhibit reproductive toxicity due to estrogenic activity. While this compound shares ester functional groups, its bioactivity profile remains underexplored . Environmental Impact: DEHP and DBP are prioritized pollutants due to carcinogenic risks (e.g., DEHP in waste-recycling soils showed carcinogenic risk >10<sup>-6</sup> ).

Occurrence in Biological Systems: Unlike DEHP and DBP, which are synthetic pollutants, this compound is detected in natural systems (e.g., marine bacteria, plants), suggesting a possible biosynthetic origin .

Biological Activity

Phthalic Acid 8-Methylnonyl Ester (also known as diisodecyl phthalate or DIDP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. This compound has garnered attention due to its potential biological activities and associated health risks. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound is characterized by its hydrophobic nature and high molecular weight, making it suitable for enhancing the flexibility and durability of plastics. It is commonly found in products such as toys, food packaging, and medical devices. The chemical structure is represented as follows:

C22H34O4\text{C}_{22}\text{H}_{34}\text{O}_4

Biological Activity

Endocrine Disruption
Phthalates, including this compound, are known endocrine disruptors. They can mimic or interfere with hormone functions, leading to reproductive and developmental toxicity. Studies indicate that exposure to phthalates can result in adverse effects on fertility, pregnancy outcomes, and fetal development in both animal models and humans .

Toxicological Effects
Research has demonstrated various toxicological effects associated with this compound:

  • Reproductive Toxicity : Animal studies have shown that DIDP exposure can lead to decreased fertility rates and increased instances of miscarriage. For instance, a study reported fetotoxicity in rats at doses as low as 29810 mg/kg .
  • Developmental Toxicity : Exposure during critical periods of development has been linked to skeletal variations and developmental abnormalities in offspring .
  • Neurodevelopmental Impact : Epidemiological studies suggest that early-life exposure to phthalates may contribute to neurodevelopmental disorders in children .

Case Studies

  • Animal Model Studies : In a controlled study involving pregnant rats exposed to DIDP, significant reductions in fetal weight and skeletal ossification were observed. The study highlighted the compound's potential to disrupt normal developmental processes .
  • Human Exposure Analysis : A review of biomonitoring data indicated that children are particularly vulnerable due to high mouthing behavior associated with toys containing phthalates. The analysis found elevated levels of DIDP in urine samples from children aged 6 months to 4 years .

Data Table: Summary of Toxicological Findings

Study TypeEndpointObserved EffectsReference
Animal StudyReproductive ToxicityDecreased fertility rates
Animal StudyDevelopmental ToxicitySkeletal variations in offspring
Epidemiological StudyNeurodevelopmental ImpactIncreased risk of disorders in children

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